![molecular formula C11H19NOSi B105888 Aniline, N-[2-(trimethylsiloxy)ethyl]- CAS No. 16403-21-7](/img/structure/B105888.png)
Aniline, N-[2-(trimethylsiloxy)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aniline, N-[2-(trimethylsiloxy)ethyl]- is a chemical compound that has been widely used in scientific research due to its unique properties. It is a derivative of aniline, which is a colorless liquid that is used in the production of a wide variety of chemicals.
Mécanisme D'action
The mechanism of action of aniline, N-[2-(trimethylsiloxy)ethyl]- is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophilic species. This reaction can result in the formation of new chemical bonds, which can be useful in organic synthesis reactions.
Effets Biochimiques Et Physiologiques
Aniline, N-[2-(trimethylsiloxy)ethyl]- has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic when ingested or inhaled. It can cause skin irritation and respiratory distress.
Avantages Et Limitations Des Expériences En Laboratoire
Aniline, N-[2-(trimethylsiloxy)ethyl]- has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is readily available. It can be used in a wide variety of organic synthesis reactions, and it has been shown to be effective in the production of pharmaceuticals and new materials.
However, there are also limitations to its use in lab experiments. It is toxic and can be hazardous to handle. It is also relatively expensive compared to other reagents that are commonly used in organic synthesis reactions.
Orientations Futures
There are several future directions for the use of aniline, N-[2-(trimethylsiloxy)ethyl]- in scientific research. One area of interest is the development of new pharmaceuticals. Aniline, N-[2-(trimethylsiloxy)ethyl]- has been shown to be effective in the production of certain drugs, and further research may lead to the discovery of new drugs that can be produced using this reagent.
Another area of interest is the development of new materials. Aniline, N-[2-(trimethylsiloxy)ethyl]- has been used in the production of polymers and coatings, and further research may lead to the development of new materials with unique properties.
Conclusion:
In conclusion, aniline, N-[2-(trimethylsiloxy)ethyl]- is a chemical compound that has been widely used in scientific research. Its unique properties make it useful in a wide variety of applications, including organic synthesis reactions, the production of pharmaceuticals, and the development of new materials. However, its toxic nature and relatively high cost are limitations to its use in lab experiments. Further research may lead to the discovery of new applications for this reagent, and the development of new drugs and materials.
Méthodes De Synthèse
The synthesis method of aniline, N-[2-(trimethylsiloxy)ethyl]- involves the reaction of aniline with trimethylsilyl chloride in the presence of a base. This reaction results in the formation of N-[2-(trimethylsiloxy)ethyl]-aniline, which is then purified through a series of steps. The purity of the final product is critical for its use in scientific research.
Applications De Recherche Scientifique
Aniline, N-[2-(trimethylsiloxy)ethyl]- has been used in a wide variety of scientific research applications. It is commonly used as a reagent in organic synthesis reactions, particularly in the production of pharmaceuticals. It has also been used in the development of new materials, such as polymers and coatings.
Propriétés
Numéro CAS |
16403-21-7 |
|---|---|
Nom du produit |
Aniline, N-[2-(trimethylsiloxy)ethyl]- |
Formule moléculaire |
C11H19NOSi |
Poids moléculaire |
209.36 g/mol |
Nom IUPAC |
N-(2-trimethylsilyloxyethyl)aniline |
InChI |
InChI=1S/C11H19NOSi/c1-14(2,3)13-10-9-12-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 |
Clé InChI |
PJYNWYCMEMNOIA-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCNC1=CC=CC=C1 |
SMILES canonique |
C[Si](C)(C)OCCNC1=CC=CC=C1 |
Synonymes |
N-(2-Trimethylsiloxyethyl)aniline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



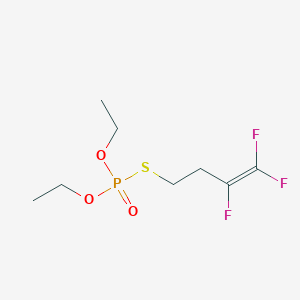





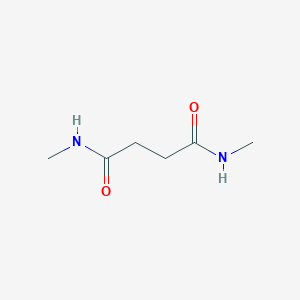

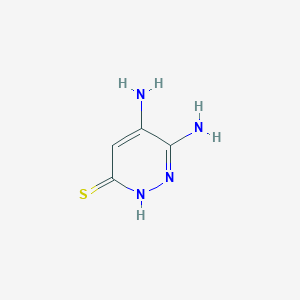

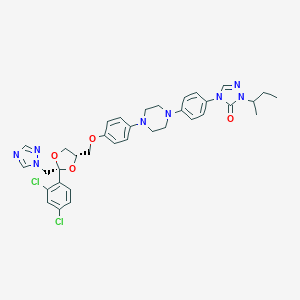
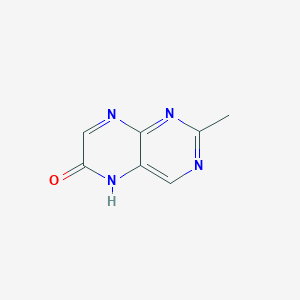

![[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B105846.png)